molecular formula C22H24Br2N4O6S2 B009185 Psammaplin A CAS No. 110659-91-1

Psammaplin A

Cat. No. B009185
M. Wt: 664.4 g/mol
InChI Key: LMAFSGDNHVBIHU-XUIWWLCJSA-N
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Description

Synthesis Analysis

The synthesis of Psammaplin A has been achieved through various methods, focusing on the efficient assembly of its complex molecular architecture. One approach involves the total synthesis of psammaplin F, an unsymmetrical disulfide bromotyrosine, and an analogue of Psammaplin A, highlighting the key steps such as Cleland’s reagent reduction and employing a seven-step linear synthetic sequence from 3-bromo-4-hydroxybenzaldehyde and hydantoin (Yang et al., 2010). Another method reported a concise synthesis from 3-bromo-4-hydroxybenzaldehyde through a four-step synthesis via Knoevenagel condensation, hydrolysis, oximation, and amidation, yielding Psammaplin A in 37% overall yield (Wen et al., 2016).

Molecular Structure Analysis

Detailed structural analysis of Psammaplin A and its analogues has been facilitated by X-ray crystallography, revealing the intricate details of its molecular framework. The crystal structure analysis of a Psammaplin A analogue provided insights into its molecular geometry, furthering the understanding of its chemical reactivity and interactions (Yang et al., 2010).

Chemical Reactions and Properties

The chemical reactivity of Psammaplin A involves its symmetrical disulfide bond, which plays a crucial role in its biological activities. Innovative synthetic methodologies, such as superacid and thiol-ene reactions, have been employed to create Psammaplin-like structures, highlighting the compound's versatile chemical properties and reactivity under various conditions (Bahhaj et al., 2014).

Physical Properties Analysis

The physical properties of Psammaplin A, including its solubility, melting point, and stability, are essential for its handling and application in research settings. While specific studies focusing solely on the physical properties of Psammaplin A were not highlighted, these properties can be inferred from synthesis and structural analysis reports, which indicate its solid state and structural integrity under various conditions.

Chemical Properties Analysis

Psammaplin A exhibits a range of chemical properties, including its ability to undergo oxidation-reduction reactions, owing to its disulfide bond. Its chemical stability and reactivity under different conditions have been explored to understand its mechanism of action and potential therapeutic applications. The compound's role as a precursor in the synthesis of various analogues also underscores its importance in medicinal chemistry and drug discovery efforts (Hong et al., 2015).

Scientific Research Applications

Inhibition of Histone Deacetylase (HDAC)

  • Scientific Field : Biotechnology
  • Summary of Application : Psammaplin A has been found to inhibit class I histone deacetylase (HDAC), which plays a key role in tumorigenesis and angiogenesis . This makes Psammaplin A a potential candidate for cancer treatment.
  • Methods of Application : The inhibitory activity of Psammaplin A was tested in enzyme assays and anti-proliferation assays . The compound was found to induce hyperacetylation of histones in cells, leading to the upregulation of gelsolin, a well-known HDAC target gene .
  • Results or Outcomes : Psammaplin A showed potent inhibitory activity in enzyme assay and anti-proliferation assay with IC50 value of 0.003 and 1 μM, respectively .

Attenuation of Oxidative Stress in Neuronal Cells

  • Scientific Field : Neurobiology
  • Summary of Application : Psammaplin A and its analogs have been found to attenuate oxidative stress in neuronal cells through the activation of Peroxisome Proliferator-Activated Receptor γ (PPARγ) . This suggests that Psammaplin A could potentially be used in the treatment of neurodegenerative disorders.
  • Methods of Application : The protective effects of Psammaplin A against oxidative stress were evaluated in SH-SY5Y cells . The compounds were found to improve cell survival, recover glutathione (GSH) content, and reduce reactive oxygen species (ROS) release at nanomolar concentrations .
  • Results or Outcomes : Psammaplin A and its analogs restored mitochondrial membrane potential by blocking mitochondrial permeability transition pore opening and reducing cyclophilin D expression . This effect was mediated by the capacity of the compounds to activate PPARγ, enhancing gene expression of the antioxidant enzymes catalase, nuclear factor E2-related factor 2 (Nrf2), and glutathione peroxidase .

Epigenetic Control of Gene Expression

  • Scientific Field : Genetics
  • Summary of Application : Psammaplin A has been found to inhibit the activities of several key enzymes in prokaryotic and eukaryotic systems, including those involved in the epigenetic control of gene expression .
  • Methods of Application : The inhibitory activity of Psammaplin A was tested in enzyme assays . The compound was found to induce hyperacetylation of histones in cells, leading to the upregulation of gelsolin, a well-known HDAC target gene .
  • Results or Outcomes : Psammaplin A showed potent inhibitory activity in enzyme assay and anti-proliferation assay with IC50 value of 0.003 and 1 μM, respectively .

DNA Replication

  • Scientific Field : Molecular Biology
  • Summary of Application : Psammaplin A has been found to inhibit the activities of several key enzymes in prokaryotic and eukaryotic systems, including those involved in DNA replication .
  • Methods of Application : The inhibitory activity of Psammaplin A was tested in enzyme assays . The compound was found to induce hyperacetylation of histones in cells, leading to the upregulation of gelsolin, a well-known HDAC target gene .
  • Results or Outcomes : Psammaplin A showed potent inhibitory activity in enzyme assay and anti-proliferation assay with IC50 value of 0.003 and 1 μM, respectively .

Microbial Detoxification

  • Scientific Field : Microbiology
  • Summary of Application : Psammaplin A has been found to inhibit the activities of several key enzymes in prokaryotic systems, including those involved in microbial detoxification .
  • Methods of Application : The inhibitory activity of Psammaplin A was tested in enzyme assays .
  • Results or Outcomes : Psammaplin A showed potent inhibitory activity in enzyme assay .

Angiogenesis

  • Scientific Field : Medical Biology
  • Summary of Application : Psammaplin A has been found to inhibit the activities of several key enzymes in eukaryotic systems, including those involved in angiogenesis .
  • Methods of Application : The inhibitory activity of Psammaplin A was tested in enzyme assays .
  • Results or Outcomes : Psammaplin A showed potent inhibitory activity in enzyme assay .

Safety And Hazards

During combustion, Psammaplin A may emit irritant fumes . As in any fire, wear self-contained breathing apparatus and protective clothing .

Future Directions

New synthetic strategies towards psammaplin A were developed with the particular view to preparing diverse analogues for biological assessment . These routes utilize cheap and commercially available starting materials, and allowed access to psammaplin A analogues not accessible via currently reported methods . Preliminary biological studies revealed these compounds to be the most potent non-peptidic inhibitors of the enzyme histone deacetylase 1 (HDAC1, class I) discovered so far . Interestingly, psammaplin A and synthetic analogues show class I selectivity in vitro, an important feature for the design and synthesis of future isoform selective inhibitors .

properties

IUPAC Name

(2E)-3-(3-bromo-4-hydroxyphenyl)-N-[2-[2-[[(2E)-3-(3-bromo-4-hydroxyphenyl)-2-hydroxyiminopropanoyl]amino]ethyldisulfanyl]ethyl]-2-hydroxyiminopropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24Br2N4O6S2/c23-15-9-13(1-3-19(15)29)11-17(27-33)21(31)25-5-7-35-36-8-6-26-22(32)18(28-34)12-14-2-4-20(30)16(24)10-14/h1-4,9-10,29-30,33-34H,5-8,11-12H2,(H,25,31)(H,26,32)/b27-17+,28-18+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMAFSGDNHVBIHU-XUIWWLCJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=NO)C(=O)NCCSSCCNC(=O)C(=NO)CC2=CC(=C(C=C2)O)Br)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C/C(=N\O)/C(=O)NCCSSCCNC(=O)/C(=N/O)/CC2=CC(=C(C=C2)O)Br)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24Br2N4O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

664.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Psammaplin A

CAS RN

110659-91-1
Record name Psammaplin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110659911
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Psammaplin A
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,280
Citations
AM Godert, N Angelino, A Woloszynska-Read… - Bioorganic & medicinal …, 2006 - Elsevier
… In this context, we find that psammaplin A is an effective DNA methyltransferase inhibitor in vitro but fails to alter genomic DNA methylation levels in treated human cancer cells. …
Number of citations: 48 www.sciencedirect.com
MGJ Baud, T Leiser, P Haus, S Samlal… - Journal of medicinal …, 2012 - ACS Publications
… In the present study, we report on the synthesis and biological evaluation of a library of psammaplin A analogues to determine the chemical features necessary for HDAC and DNMT …
Number of citations: 100 pubs.acs.org
JN Tabudravu, VGH Eijsink, GW Gooday… - Bioorganic & medicinal …, 2002 - Elsevier
… Psammaplin A was found to moderately inhibit chitinase B from Serratia marcescens, the … a disordered psammaplin A molecule is bound near the active site. Interestingly, psammaplin A …
Number of citations: 144 www.sciencedirect.com
A Al Mamun Bhuyan, E Signoretto… - Cellular Physiology and …, 2016 - karger.com
… , whether Psammaplin A induces … Psammaplin A (2-8 µg/ml) significantly decreased forward scatter and significantly increased the percentage of annexin-V-binding cells. Psammaplin A …
Number of citations: 22 karger.com
DH Kim, J Shin, HJ Kwon - Experimental & Molecular Medicine, 2007 - nature.com
… Among the derivatives, psammaplin A (Psam A) showed the potent inhibitory activity in enzyme assay and anti-proliferation assay with IC 50 value of 0.003 and 1 µM, respectively. …
Number of citations: 79 www.nature.com
Q Jing, X Hu, Y Ma, J Mu, W Liu, F Xu, Z Li, J Bai… - Marine drugs, 2019 - mdpi.com
… Inspired by these reasons, psammaplin A has gradually become … psammaplin A. In this review, the pharmacological effects, total synthesis, and synthesized derivatives of psammaplin A …
Number of citations: 33 www.mdpi.com
S Hong, Y Shin, M Jung, MW Ha, Y Park, YJ Lee… - European Journal of …, 2015 - Elsevier
… of psammaplin A and its analogues, and antitumor activity of psammaplin A analogues. … very efficient methods for the synthesis of psammaplin A and its analogues. Synthetic methods of …
Number of citations: 32 www.sciencedirect.com
JS Shim, HS Lee, J Shin, HJ Kwon - Cancer letters, 2004 - Elsevier
Psammaplin A (PsA) is a phenolic natural product isolated from a marine sponge, which showed a potent cytotoxicity against several cancer cell lines. In present study, PsA was found …
Number of citations: 111 www.sciencedirect.com
D Kim, IS Lee, JH Jung, SI Yang - Archives of pharmacal research, 1999 - Springer
… psammaplin A against twenty one MRSAs ranged from 0.781 to 6.25 tag/ml, while that of ciprofloxacin was 0.391-3.125 ~g/ml. Psammaplin A … These results indicate that psammaplin A …
Number of citations: 103 link.springer.com
J García, G Franci, R Pereira, R Benedetti… - Bioorganic & medicinal …, 2011 - Elsevier
… inhibitors of HDAC or DNMT are therapeutically more appealing than combination of these drugs.50, 51 We thus became intrigued by the reports on the potent activity of psammaplin A (…
Number of citations: 54 www.sciencedirect.com

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